Lithium disilicate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium disilicate (Li2Si2O5) is a glass-ceramic material widely recognized for its exceptional strength, machinability, and translucency. It is primarily used in dentistry for creating dental restorations such as crowns, bridges, and veneers due to its ability to closely mimic the appearance of natural teeth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium disilicate can be synthesized through various methods, including sol-gel processing and seed-induced crystallization. The sol-gel method involves the hydrolysis and polycondensation of silicon alkoxides, followed by heat treatment to induce crystallization . Seed-induced crystallization involves introducing this compound crystal seeds into a glass composition, which promotes the formation of a bimodal grain size distribution and enhances the material’s mechanical properties .

Industrial Production Methods

In industrial settings, this compound is often produced using the lost-wax technique, where ingots of the material are heat-pressed to form the desired shapes. This method has been refined over the years to produce highly aesthetic and durable restorations .

Chemical Reactions Analysis

Lithium disilicate undergoes various chemical reactions, including crystallization and phase transitions. The crystallization process involves the formation of a partially layered silica embryo, followed by the stacking of adjacent silicate layers triggered by lithium ions . This results in the formation of a perfect crystal structure. Common reagents used in these reactions include silicon alkoxides and lithium salts.

Scientific Research Applications

Lithium disilicate has a wide range of scientific research applications:

Dentistry: It is extensively used for dental restorations due to its strength, translucency, and biocompatibility.

Material Science: Researchers study its crystallization mechanisms and microstructural evolution to develop new glass-ceramic materials with improved properties.

Biomedical Engineering: Its biocompatibility makes it suitable for various biomedical applications, including implants and prosthetics.

Industrial Applications: This compound is used as a non-conductive seal, enamel, or feed-through insulator in nickel superalloys or stainless steel due to its high thermal expansion.

Mechanism of Action

The unique microstructure of lithium disilicate, consisting of randomly oriented small and interlocking plate-like needle-like crystals, plays a crucial role in its properties. This structure causes cracks to be deflected, blunted, and/or to branch, preventing crack propagation and enhancing the material’s strength and durability . The crystallization mechanism involves the formation of a silica embryo, followed by the stacking of silicate layers triggered by lithium ions .

Comparison with Similar Compounds

Lithium disilicate can be compared with other similar compounds such as lithium metasilicate (Li2SiO3) and zirconia-containing lithium silicate materials like Vita Ambria or Celtra Press Duo . While lithium metasilicate has similar optical properties, this compound offers superior mechanical strength and translucency. Zirconia-containing lithium silicate materials provide enhanced properties for higher loading regions, making them suitable for specific dental applications .

Conclusion

This compound is a versatile and highly valued material in various fields, particularly in dentistry and material science. Its unique properties and wide range of applications make it a subject of ongoing research and development.

Properties

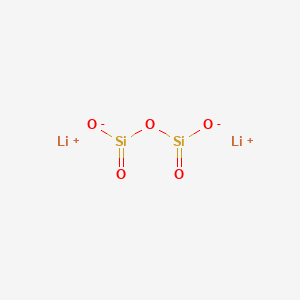

CAS No. |

13568-46-2 |

|---|---|

Molecular Formula |

Li2O5Si2 |

Molecular Weight |

150.1 g/mol |

IUPAC Name |

dilithium;oxido-[oxido(oxo)silyl]oxy-oxosilane |

InChI |

InChI=1S/2Li.O5Si2/c;;1-6(2)5-7(3)4/q2*+1;-2 |

InChI Key |

WVMPCBWWBLZKPD-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].[O-][Si](=O)O[Si](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)